molecular formula C11H15N5O5 B1436573 N2-Methylguanosine CAS No. 2140-77-4

N2-Methylguanosine

Cat. No.: B1436573
CAS No.: 2140-77-4
M. Wt: 297.27 g/mol
InChI Key: SLEHROROQDYRAW-KQYNXXCUSA-N
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Description

N2-Methylguanosine is a modified nucleoside found in various RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA). This compound is characterized by the methylation of the exocyclic amine group at the N2 position of guanine. It plays a crucial role in the stability and function of RNA structures, contributing to the regulation of gene expression and protein synthesis .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Methylguanosine is involved in several biochemical reactions, primarily through its incorporation into RNA molecules. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes that interact with 2-Methylguanosine is TRMT1, a methyltransferase that catalyzes the formation of 2-Methylguanosine in tRNA. This interaction is crucial for the proper functioning of tRNA and its role in protein synthesis . Additionally, 2-Methylguanosine is known to interact with other methyltransferases, such as TRMT11 and THUMPD3, which are involved in the methylation of tRNA and snRNA .

Cellular Effects

2-Methylguanosine has significant effects on various types of cells and cellular processes. It plays a vital role in cell proliferation, protein translation, and pre-mRNA splicing. The presence of 2-Methylguanosine in tRNA and snRNA is essential for the proper maturation and translation of mRNA, which in turn affects overall cellular function . Dysregulation of 2-Methylguanosine modifications has been linked to various human pathologies, including neurodevelopmental disorders and cancers .

Molecular Mechanism

The molecular mechanism of 2-Methylguanosine involves its incorporation into RNA molecules, where it influences RNA stability and function. 2-Methylguanosine can form stable Watson-Crick base pairs with cytosine, similar to guanosine, but with some differences in thermodynamic properties . This modification can affect the secondary structure of RNA, influencing its interactions with other biomolecules. Additionally, 2-Methylguanosine can modulate the activity of RNA-binding proteins and enzymes involved in RNA processing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylguanosine can change over time due to its stability and degradation. Studies have shown that 2-Methylguanosine is relatively stable in RNA molecules, but its effects can vary depending on the specific context and experimental conditions . Long-term studies have indicated that the presence of 2-Methylguanosine in RNA can influence cellular function and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of 2-Methylguanosine in animal models can vary with different dosages. At lower doses, 2-Methylguanosine may have beneficial effects on cellular function and gene expression. At higher doses, it can lead to toxic or adverse effects, including disruptions in RNA processing and cellular metabolism . Threshold effects have been observed, where specific dosages are required to achieve the desired biological outcomes without causing toxicity .

Metabolic Pathways

2-Methylguanosine is involved in several metabolic pathways, including those related to RNA metabolism. It is synthesized by the action of methyltransferases, such as TRMT1, which catalyze the methylation of guanosine in tRNA . The presence of 2-Methylguanosine can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells, 2-Methylguanosine is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize 2-Methylguanosine to specific cellular compartments, where it can exert its biological effects . The distribution of 2-Methylguanosine within tissues can also be influenced by its interactions with other biomolecules, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of 2-Methylguanosine is primarily within the nucleus and cytoplasm, where it is incorporated into RNA molecules. Specific targeting signals and post-translational modifications can direct 2-Methylguanosine to particular compartments or organelles, influencing its activity and function . The presence of 2-Methylguanosine in tRNA and snRNA is essential for their proper localization and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Methylguanosine typically involves the methylation of guanosine. One common method is the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methylation using specific methyltransferases. These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the N2 position of guanosine. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: N2-Methylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N2-Methylguanosine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: N2-Methylguanosine is unique due to its specific methylation at the N2 position of guanosine, which can influence RNA structure and function in distinct ways compared to other methylated nucleosides. Its presence in various RNA molecules and its role in regulating RNA stability and interactions make it a critical component in the study of RNA biology and gene expression .

Properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEHROROQDYRAW-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943960
Record name 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2140-77-4
Record name N2-Methylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-METHYLGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T7B5IAN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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